2,2'-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan} is a complex organic compound characterized by its unique structure, which includes furan rings and a hexa-1,3,5-trienyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan} typically involves multiple steps, starting with the preparation of the furan rings and the hexa-1,3,5-trienyl chain. One common method involves the use of a Diels-Alder reaction to form the furan rings, followed by a series of coupling reactions to attach the hexa-1,3,5-trienyl chain .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan} can undergo various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The hexa-1,3,5-trienyl chain can be reduced to form saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction of the hexa-1,3,5-trienyl chain can produce saturated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
2,2’-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan} has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2,2’-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan} involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, leading to the modulation of cellular processes. The furan rings and hexa-1,3,5-trienyl chain can participate in various biochemical reactions, contributing to its bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(Ethane-1,2-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan}: Similar structure but with a different ethane linkage.
2,2’-(Ethane-1,1-diyl)bis{5-[6-(thiophene-2-yl)hexa-1,3,5-trien-1-yl]thiophene}: Contains thiophene rings instead of furan rings[][8].
Uniqueness
The uniqueness of 2,2’-(Ethane-1,1-diyl)bis{5-[6-(furan-2-yl)hexa-1,3,5-trien-1-yl]furan} lies in its specific combination of furan rings and a hexa-1,3,5-trienyl chain, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications in organic electronics and medicinal chemistry .
Eigenschaften
CAS-Nummer |
586361-74-2 |
---|---|
Molekularformel |
C30H26O4 |
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
2-[6-(furan-2-yl)hexa-1,3,5-trienyl]-5-[1-[5-[6-(furan-2-yl)hexa-1,3,5-trienyl]furan-2-yl]ethyl]furan |
InChI |
InChI=1S/C30H26O4/c1-24(29-20-18-27(33-29)14-8-4-2-6-12-25-16-10-22-31-25)30-21-19-28(34-30)15-9-5-3-7-13-26-17-11-23-32-26/h2-24H,1H3 |
InChI-Schlüssel |
SGHBFBGRNAIQDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(O1)C=CC=CC=CC2=CC=CO2)C3=CC=C(O3)C=CC=CC=CC4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.